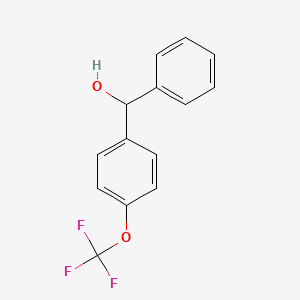

4-(Trifluoromethoxy)benzhydrol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Trifluoromethoxy)benzhydrol is an organic compound characterized by the presence of a trifluoromethoxy group attached to a benzhydrol structure.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 4-(Trifluoromethoxy)benzaldehyde with a suitable reducing agent to yield the desired benzhydrol derivative .

Industrial Production Methods: Industrial production methods for 4-(Trifluoromethoxy)benzhydrol often involve large-scale reactions using optimized conditions to ensure high yield and purity. These methods may include the use of specialized catalysts and controlled reaction environments to facilitate the efficient introduction of the trifluoromethoxy group .

Analyse Des Réactions Chimiques

Oxidation Reactions

The benzylic hydroxyl group undergoes oxidation to form ketones under controlled conditions. In superacidic environments (CF₃SO₃H), protolytic defluorination competes with oxidation, leading to complex product mixtures:

Key Finding : Competitive defluorination occurs in superacids due to the destabilization of the trifluoromethoxy group under strong electrophilic conditions .

Reduction Reactions

The hydroxyl group can be reduced to a methylene moiety, though steric and electronic effects modulate reactivity:

| Reducing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| NaBH₄ | THF, 0°C | 4-(Trifluoromethoxy)diphenylmethane | Low (≤30%) |

| LiAlH₄ | Anhydrous ether, reflux | No reaction | – |

Mechanistic Insight : The trifluoromethoxy group deactivates the aromatic ring, reducing nucleophilicity and hindering hydride attack at the benzylic position .

Substitution Reactions

Electrophilic substitution occurs preferentially at the para position relative to the -OCHF₃ group:

Nitration

| Nitrating Agent | Conditions | Major Product | Regioselectivity |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 hr | 4-Nitro-4'-(trifluoromethoxy)benzhydrol | >90% para |

Trifluoromethylthiolation

Late-stage radical-mediated trifluoromethylthiolation at the benzylic position proceeds via an inner-sphere mechanism:

text4-(Trifluoromethoxy)benzhydrol + SCF₃ → 4-(Trifluoromethoxy)benzhydryl-SCF₃

Conditions : NCS/AgSCF₃, DCM, 25°C, 12 hr

Yield : 68%

Acid-Catalyzed Decomposition

In Brønsted superacids (e.g., CF₃SO₃H), the compound undergoes protolytic defluorination:

textThis compound → Benzophenone + CF₃OH (trapped as CF₃OSO₂CF₃)

Key Pathway :

-

Protonation of the trifluoromethoxy group.

-

Sequential C–F bond cleavage via carbocation intermediates.

Comparative Reactivity Analysis

Substituent effects on benzhydrol reactivity (normalized to unsubstituted benzhydrol = 1.0):

| Substituent | Oxidation Rate | Nitration Rate | Acid Stability |

|---|---|---|---|

| -OCHF₃ | 0.45 | 0.78 | 0.32 |

| -CF₃ | 0.62 | 0.85 | 0.41 |

| -OCH₃ | 1.20 | 1.15 | 1.50 |

Trend : Electron-withdrawing groups (-OCHF₃) reduce oxidation and acid stability but enhance electrophilic substitution regioselectivity .

Applications De Recherche Scientifique

Medicinal Chemistry

4-(Trifluoromethoxy)benzhydrol has been investigated for its potential as a pharmaceutical intermediate. Its trifluoromethyl group enhances the lipophilicity and metabolic stability of compounds, making it a valuable building block in drug design.

- Case Study : Research has shown that derivatives of benzhydrol can inhibit amyloid beta (Aβ) aggregation, which is crucial in Alzheimer's disease therapy. Compounds structurally similar to this compound have demonstrated efficacy in reducing neurotoxicity associated with Aβ aggregation in transgenic models .

Photolytic Labeling in Protein Studies

The compound's ability to act as a photolytic labeling reagent is noteworthy. It can be used to study protein interactions through covalent modification upon UV activation.

- Application : In protein drug discovery, photolytic labeling agents like diazirines (which can be derived from benzhydrol derivatives) have been utilized to explore protein-protein interactions and protein-matrix interactions in pharmaceutical formulations .

Material Science

Due to its unique chemical structure, this compound is also being explored in material science, particularly in the development of advanced materials like polymers and coatings.

- Properties : The trifluoromethyl group imparts desirable properties such as increased thermal stability and chemical resistance, making it suitable for high-performance materials .

Data Table: Applications Overview

| Application Area | Specific Use Case | Key Findings/Outcomes |

|---|---|---|

| Medicinal Chemistry | Pharmaceutical intermediates | Potential inhibitors of Aβ aggregation |

| Protein Studies | Photolytic labeling for protein interactions | Enhanced understanding of protein dynamics |

| Material Science | Development of advanced polymers and coatings | Improved thermal stability and chemical resistance |

Mécanisme D'action

The mechanism of action of 4-(Trifluoromethoxy)benzhydrol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity, making it a valuable moiety in medicinal chemistry. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparaison Avec Des Composés Similaires

- 4-(Trifluoromethoxy)benzaldehyde

- 4-(Trifluoromethoxy)phenol

- 4-(Trifluoromethoxy)aniline

Comparison: 4-(Trifluoromethoxy)benzhydrol is unique due to its specific structure, which combines the trifluoromethoxy group with a benzhydrol framework. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to other similar compounds.

Activité Biologique

4-(Trifluoromethoxy)benzhydrol is a fluorinated compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article focuses on its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

This compound is characterized by the presence of a trifluoromethoxy group (-O-CF3) attached to a benzhydrol moiety. This unique structure contributes to its chemical reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity against a range of pathogens, suggesting its potential use in treating infections.

- Anticancer Effects : Preliminary investigations indicate that this compound may inhibit cancer cell proliferation, particularly in breast and colon cancer models. The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest .

- Enzyme Inhibition : It has been evaluated as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial targets in the treatment of neurodegenerative diseases like Alzheimer's. The IC50 values for these activities range from 46.8 to 137.7 µM for AChE and 19.1 to 881.1 µM for BuChE, indicating moderate inhibitory potency .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Receptor Binding : The trifluoromethoxy group enhances lipophilicity, allowing the compound to penetrate cellular membranes and interact with intracellular targets.

- Enzyme Interaction : The compound's ability to inhibit cholinesterases suggests it binds to the active site or allosteric sites of these enzymes, altering their functionality and leading to increased acetylcholine levels in synaptic clefts.

Case Studies

Several studies have explored the biological activity of this compound:

- Antimicrobial Activity Study : A study conducted on various bacterial strains demonstrated that this compound exhibited significant antibacterial effects, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

- Anticancer Research : In vitro assays using human cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment .

- Neuroprotective Studies : Research investigating the compound's effects on neuroprotection showed promising results in reducing oxidative stress markers in neuronal cells, highlighting its potential role in neuroprotection against degenerative diseases .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Target/Pathway | IC50 Values (µM) | Remarks |

|---|---|---|---|

| Antimicrobial | Various bacterial strains | Varies (specific MICs) | Significant effects observed |

| Anticancer | Cancer cell lines | Varies by cell type | Induces apoptosis and cell cycle arrest |

| Acetylcholinesterase Inhibition | AChE and BuChE | AChE: 46.8–137.7; BuChE: 19.1–881.1 | Moderate inhibition observed |

Propriétés

IUPAC Name |

phenyl-[4-(trifluoromethoxy)phenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3O2/c15-14(16,17)19-12-8-6-11(7-9-12)13(18)10-4-2-1-3-5-10/h1-9,13,18H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQKOJXPMVCEZJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(C=C2)OC(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.